molecular formula C17H19N3O3 B4138860 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide

Cat. No. B4138860
M. Wt: 313.35 g/mol
InChI Key: LWWRHNRDUVXSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide, also known as MLN8237, is a small molecule inhibitor that selectively targets Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8237 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.

Mechanism of Action

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide selectively targets Aurora A kinase, which is a key regulator of cell division. By inhibiting Aurora A kinase, 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide disrupts the normal process of cell division and leads to cell death in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is important for tumor growth. In addition, 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide has been shown to enhance the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for Aurora A kinase. However, it also has limitations, such as its low solubility and poor bioavailability.

Future Directions

Future research on 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide could focus on several areas, including its potential use in combination with other cancer treatments, its effects on the immune system, and its potential use in other diseases beyond cancer. Additionally, further investigation into the mechanisms of action of 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide could provide insights into the regulation of cell division and potential targets for cancer therapy.

Scientific Research Applications

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit tumor growth and induce cell death in cancer cells, while having minimal effects on normal cells. 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy.

properties

IUPAC Name

4-methyl-N-[3-(2-nitroanilino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-7-9-14(10-8-13)17(21)19-12-4-11-18-15-5-2-3-6-16(15)20(22)23/h2-3,5-10,18H,4,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWRHNRDUVXSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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